

# Technical Guide: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of Chlorocyclooctane

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## Compound of Interest

Compound Name: Chlorocyclooctane

CAS No.: 1556-08-7

Cat. No.: B075050

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## Executive Summary

**Chlorocyclooctane** (CAS: 1556-08-7) represents a classic challenge in medium-ring conformational analysis. Unlike the rigid chair conformation of cyclohexane, the cyclooctane ring exists in a dynamic equilibrium of boat-chair (BC) and crown families. For drug development professionals using medium-sized rings as scaffolds, understanding the NMR signature of **chlorocyclooctane** is critical for validating substitution patterns and assessing ring flexibility.

This guide provides a rigorous analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **chlorocyclooctane**, grounded in dynamic stereochemistry and field-proven experimental protocols.

## Part 1: Structural Dynamics & Conformational Landscape

The spectral complexity of **chlorocyclooctane** arises from its conformational mobility. At ambient temperature (

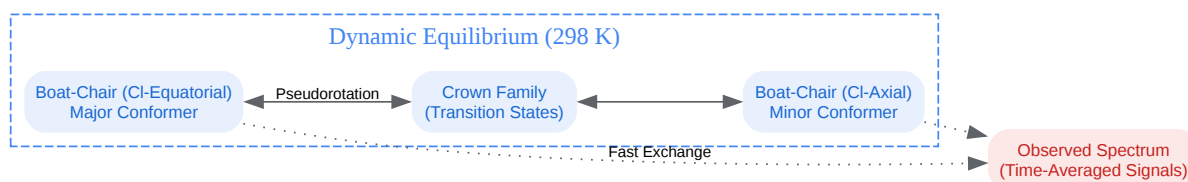
), the molecule undergoes rapid pseudorotation, averaging the chemical environments of the ring protons and carbons.

## The Boat-Chair (BC) Equilibrium

The most stable conformation for cyclooctane derivatives is typically the Boat-Chair (BC). The chlorine substituent introduces an energetic preference, generally favoring the equatorial position to minimize transannular hydride interactions (Prelog strain), though the energy barrier is low (

1-2 kcal/mol).

- Room Temperature: Fast exchange renders the molecule effectively symmetric on the NMR timescale.
- Low Temperature ( ): Ring inversion slows, potentially revealing distinct conformers (frozen spectrum).



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Figure 1: Conformational equilibrium of **chlorocyclooctane** showing the averaging of signals at room temperature.

## Part 2: <sup>1</sup>H NMR Analysis (Proton Spectroscopy)

The <sup>1</sup>H NMR spectrum of **chlorocyclooctane** is characterized by one diagnostic signal and a complex high-field envelope.

### The Diagnostic Alpha-Proton ( -H)

The proton on the carbon bearing the chlorine (C1) is the structural anchor.

- Chemical Shift:  
4.10 – 4.20 ppm.
- Multiplicity: Multiplet (typically or complex ).
- Mechanistic Insight: The electronegative chlorine atom deshields the geminal proton via the inductive effect ( ), shifting it downfield from the alkane region ( 1.5 ppm). The multiplicity arises from vicinal coupling ( ) with the four protons on C2 and C8.

## The Ring Methylene Envelope ( -H)

The remaining 14 protons appear as a broad, overlapping series of multiplets.

- Chemical Shift:  
1.40 – 2.10 ppm.
- Analysis: Due to the flexibility of the ring, axial and equatorial protons average out. Integration of this region relative to the -H should yield a precise 14:1 ratio.

## 1H NMR Data Summary (CDCl<sub>3</sub>, 300+ MHz)

Proton Environment	Shift (ppm)	Integral	Multiplicity	Assignment
-CH (H1)	4.16	1H	Multiplet	Methine (geminal to Cl)
Ring	1.40 – 2.10	14H	Complex Multiplet	C2–C8 Methylene

“

*Analyst Note: Traces of unreacted cyclooctanol (starting material) often appear near 3.8 ppm (*

*-H of alcohol). Ensure the*

*4.16 peak is distinct and integrates correctly.*

## Part 3: <sup>13</sup>C NMR Analysis (Carbon Framework)

The <sup>13</sup>C spectrum is definitive for verifying the carbon skeleton. Due to the time-averaged symmetry at room temperature, the molecule possesses a plane of symmetry passing through C1 and C5. This renders C2 equivalent to C8, C3 to C7, and C4 to C6.

Expected Signal Count: 5 distinct signals (from 8 carbons).

## <sup>13</sup>C NMR Data Summary (CDCl<sub>3</sub>, Proton Decoupled)

Carbon Environment	Shift (ppm)	Type (DEPT-135)	Symmetry Equivalence
C1 (-C)	64.3	CH (Up)	Unique
C2, C8 (-C)	35.6	(Down)	Equivalent pair
C4, C6 (-C)	27.2	(Down)	Equivalent pair
C3, C7 (-C)	25.4	(Down)	Equivalent pair
C5 (-C)	24.8	(Down)	Unique (transannular)



*Diagnostic Check: The signal at 64.3 ppm is the "fingerprint" of the secondary alkyl chloride. If this peak is at ~72 ppm, it indicates hydrolysis to the alcohol.*

## Part 4: Experimental Protocol & Workflow

To ensure reproducibility and data integrity, follow this self-validating workflow. This protocol assumes a standard 400 MHz or higher instrument.

### Reagents & Preparation[2][3][4]

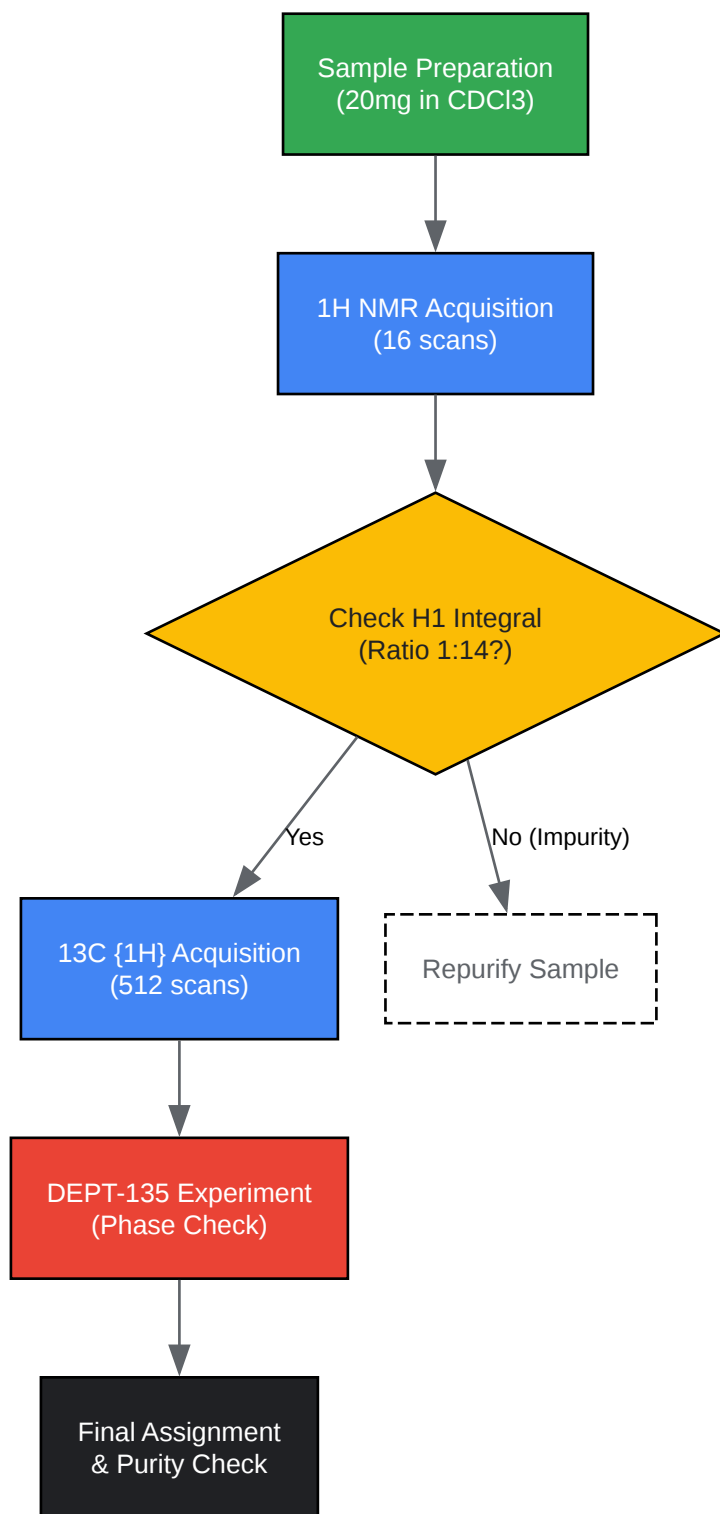
- Solvent: Chloroform-d ( ) with 0.03% TMS (Tetramethylsilane) as an internal reference.

- Concentration: Dissolve 15–20 mg of **chlorocyclooctane** in 0.6 mL solvent.
  - Why: High concentration improves  $^{13}\text{C}$  S/N ratio but increases viscosity (line broadening). 20 mg is the "Goldilocks" zone.
- Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like ).

## Acquisition Parameters

- Temperature: 298 K ( ).
- Relaxation Delay (d1): Set to 2.0 - 5.0 seconds for quantitative integration in  $^1\text{H}$ .
- Scans (ns):
  - $^1\text{H}$ : 16 scans.
  - $^{13}\text{C}$ : 256–1024 scans (depending on concentration).

## Assignment Workflow (DOT Diagram)



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Figure 2: Step-by-step experimental workflow for validating **chlorocyclooctane** structure.

## References

- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): **Chlorocyclooctane** (SDBS No. 1109).[\[Link\]](#)
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73782, **Chlorocyclooctane**.[\[Link\]](#)<sup>[1]</sup>
- Anderson, J. E. (1974). Conformational Analysis of Cyclooctane Derivatives. Topics in Current Chemistry.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction rules).

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## Sources

- [1. Chlorocyclooctane | C<sub>8</sub>H<sub>15</sub>Cl | CID 73782 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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